Regioisomeric Structural Differentiation Versus 1-Cyclopropylhexan-1-amine: Amine-on-Ring Versus Amine-on-Chain Architecture
1-Hexylcyclopropan-1-amine (SMILES: CCCCCCC1(N)CC1) bears the primary amine directly on the cyclopropane ring carbon, whereas its regioisomer 1-cyclopropylhexan-1-amine (CAS 535925-67-8, SMILES: CCCCCC(N)C1CC1) positions the amine on the exocyclic α-carbon of the hexyl chain . In the context of mechanism-based irreversible inhibition of flavin-dependent amine oxidases (KDM1A, MAO A/B), the amine-on-ring architecture is structurally analogous to tranylcypromine (2-phenylcyclopropylamine), where the cyclopropane ring directly participates in covalent FAD adduct formation upon enzyme-catalyzed oxidation [1]. By contrast, the amine-on-chain regioisomer places the nucleophilic nitrogen one bond further from the strained ring, altering both the trajectory of FAD adduct formation and the kinetics of ring opening. The 1-substituted cyclopropylamine pharmacophore (amine on ring) has been validated across multiple chemical series as the minimal covalent warhead for KDM1A engagement, with X-ray crystallography confirming distinct adduct geometries for the two trans stereoisomers [1].
| Evidence Dimension | Amine position relative to cyclopropane ring; impact on covalent FAD adduct formation geometry |
|---|---|
| Target Compound Data | Amine directly attached to cyclopropane C1 (CCCCCCC1(N)CC1); analogous to tranylcypromine warhead geometry [1] |
| Comparator Or Baseline | 1-Cyclopropylhexan-1-amine: amine on exocyclic α-carbon (CCCCCC(N)C1CC1); one-bond displacement from ring |
| Quantified Difference | Structural isomerism results in distinct covalent adduct geometries with FAD cofactor, as demonstrated by X-ray crystallography of trans-1-substituted cyclopropylamine stereoisomers bound to KDM1A-CoREST [1] |
| Conditions | Structural comparison; X-ray crystallography of KDM1A-CoREST complexes (PDB entries from Vianello et al. 2014) |
Why This Matters
For programs targeting covalent KDM1A or MAO inhibition, the cyclopropane-attached amine is the validated pharmacophore; procurement of the correct regioisomer is non-negotiable for mechanism-based activity.
- [1] Vianello, P.; Botrugno, O. A.; Cappa, A.; et al. Synthesis, Biological Activity and Mechanistic Insights of 1-Substituted Cyclopropylamine Derivatives: A Novel Class of Irreversible Inhibitors of Histone Demethylase KDM1A. Eur. J. Med. Chem. 2014, 86, 352–363. View Source
